Cas no 637756-19-5 (6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxaline)

6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxaline structure
637756-19-5 structure
商品名:6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxaline
CAS番号:637756-19-5
MF:C22H16ClN3O
メガワット:373.834943771362
CID:6598281
PubChem ID:1523672

6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxaline 化学的及び物理的性質

名前と識別子

    • 6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxaline
    • 6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline
    • Z57728571
    • 6-(2-(2-chlorophenoxy)ethyl)-6H-indolo[2,3-b]quinoxaline
    • AKOS001186555
    • 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
    • F1572-0025
    • 637756-19-5
    • EU-0050284
    • 6H-Indolo[2,3-b]quinoxaline, 6-[2-(2-chlorophenoxy)ethyl]-
    • インチ: 1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2
    • InChIKey: MPSDFTAFGSFUCB-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2)N=C2C3=C(N(CCOC4=CC=CC=C4Cl)C=12)C=CC=C3

計算された属性

  • せいみつぶんしりょう: 373.0981898g/mol
  • どういたいしつりょう: 373.0981898g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 39.9Ų

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • ふってん: 602.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.40±0.30(Predicted)

6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1572-0025-20μmol
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1572-0025-15mg
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1572-0025-30mg
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1572-0025-4mg
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1572-0025-5mg
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1572-0025-10μmol
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1572-0025-2mg
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1572-0025-50mg
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1572-0025-5μmol
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1572-0025-2μmol
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
637756-19-5 90%+
2μl
$57.0 2023-05-17

6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxaline 関連文献

6-2-(2-chlorophenoxy)ethyl-6H-indolo2,3-bquinoxalineに関する追加情報

Introduction to 6-2-(2-chlorophenoxy)ethyl-6H-indolo[2,3-b]quinoxaline (CAS No. 637756-19-5)

6-2-(2-chlorophenoxy)ethyl-6H-indolo[2,3-b]quinoxaline, identified by its CAS number 637756-19-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the indolo[2,3-b]quinoxaline scaffold, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this compound, particularly the presence of a chlorophenoxy ethyl side chain and the fused indolo[2,3-b]quinoxaline core, make it a promising candidate for further exploration in drug discovery.

The indolo[2,3-b]quinoxaline core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Recent studies have highlighted the potential of this scaffold in developing novel therapeutic agents, particularly in the treatment of cancer and infectious diseases. The chlorophenoxy ethyl substituent introduces additional functionalization opportunities, allowing for modifications that can enhance pharmacokinetic properties and binding affinity. This compound represents an intriguing example of how structural complexity can be leveraged to develop molecules with tailored biological activities.

In the context of contemporary pharmaceutical research, 6-2-(2-chlorophenoxy)ethyl-6H-indolo[2,3-b]quinoxaline has been investigated for its potential as an antimicrobial agent. The fused ring system and the electron-withdrawing nature of the quinoxaline moiety contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Preliminary in vitro studies have demonstrated promising activity against several resistant bacterial strains, suggesting that this compound could serve as a lead structure for the development of new antibiotics.

Furthermore, the chlorophenoxy group in the molecule may play a crucial role in modulating its pharmacological properties. Chlorophenyl derivatives are well-known for their role in drug design due to their ability to enhance lipophilicity and improve oral bioavailability. The presence of this group in 6-2-(2-chlorophenoxy)ethyl-6H-indolo[2,3-b]quinoxaline could contribute to its solubility and permeability across biological membranes, making it a more viable candidate for therapeutic applications.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been employed to understand the interactions between 6-2-(2-chlorophenoxy)ethyl-6H-indolo[2,3-b]quinoxaline and its target proteins. These simulations have provided insights into the binding mode and affinity of the compound, guiding further optimization efforts. By leveraging computational tools, researchers can accelerate the drug discovery process and identify structural modifications that enhance potency and selectivity.

The synthesis of 6-2-(2-chlorophenoxy)ethyl-6H-indolo[2,3-b]quinoxaline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The indolo[2,3-b]quinoxaline core is typically constructed through cyclization reactions involving appropriate precursors. The introduction of the chlorophenoxy ethyl side chain requires additional synthetic steps, including nucleophilic substitution reactions and protection-deprotection strategies. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision.

In conclusion, 6-2-(2-chlorophenoxy)ethyl-6H-indolo[2,3-b]quinoxaline (CAS No. 637756-19-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and functional groups make it a promising candidate for further exploration in drug discovery. With ongoing research focusing on its antimicrobial properties and computational modeling studies providing valuable insights into its interactions with biological targets, this compound represents an exciting area of investigation in medicinal chemistry.

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